(-)-Cercosporamide
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Overview
Description
(-)-Cercosporamide: is a natural product isolated from the fungus Cercospora kikuchii. It is known for its potent antifungal properties and has been studied for its potential therapeutic applications. The compound has a unique structure that contributes to its biological activity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Cercosporamide involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of cyclization reactions, followed by functional group modifications to achieve the final product. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using the fungus Cercospora kikuchii. The fermentation broth is then extracted and purified to isolate the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (-)-Cercosporamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new analogs with different properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties
Scientific Research Applications
Chemistry: In chemistry, (-)-Cercosporamide is used as a starting material for the synthesis of new compounds. Its unique structure serves as a template for designing analogs with improved properties.
Biology: In biological research, this compound is studied for its antifungal activity. It is used to understand the mechanisms of fungal resistance and to develop new antifungal agents.
Medicine: In medicine, this compound has potential therapeutic applications. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease processes, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of agricultural fungicides. Its potent antifungal properties make it an effective agent for protecting crops from fungal infections.
Mechanism of Action
The mechanism of action of (-)-Cercosporamide involves the inhibition of specific enzymes and pathways in fungal cells It targets the protein kinase C (PKC) pathway, which is crucial for fungal cell growth and survival By inhibiting this pathway, this compound disrupts the normal functioning of fungal cells, leading to their death
Comparison with Similar Compounds
Staurosporine: Like (-)-Cercosporamide, staurosporine is a natural product with potent antifungal properties. It also inhibits protein kinases but has a broader spectrum of activity.
Cyclosporin A: This compound is another natural product with antifungal activity. It inhibits calcineurin, a different target compared to this compound.
Uniqueness: this compound is unique due to its specific inhibition of the protein kinase C pathway. This selective targeting makes it a valuable tool for studying fungal biology and developing targeted antifungal therapies. Its structure also allows for the synthesis of various analogs, providing opportunities for the development of new compounds with enhanced properties.
Properties
IUPAC Name |
8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWLYFZWVLXQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131436-22-1 |
Source
|
Record name | 131436-22-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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